molecular formula C6H5ClN4 B11914206 4-Chloro-3H-imidazo[4,5-C]pyridin-6-amine

4-Chloro-3H-imidazo[4,5-C]pyridin-6-amine

Cat. No.: B11914206
M. Wt: 168.58 g/mol
InChI Key: VJTFAMRUKQLUDG-UHFFFAOYSA-N
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Scientific Research Applications

Medicinal Chemistry and Drug Development

4-Chloro-3H-imidazo[4,5-C]pyridin-6-amine serves as a lead compound in the development of new therapeutic agents. Its unique structure allows for interactions with multiple biological targets, making it a candidate for various medical applications:

  • Anticancer Agents : Research indicates that this compound can inhibit key cellular pathways involved in cancer progression, particularly the phosphoinositide 3-kinase/AKT signaling pathway, which plays a crucial role in cell survival and proliferation. Studies have demonstrated its effectiveness against various cancer cell lines, showing promising cytotoxic activity and potential as a PARP inhibitor, enhancing sensitivity to chemotherapy agents like temozolomide .
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the chlorine atom at the para position has been shown to enhance its efficacy against specific pathogens such as Staphylococcus aureus and Escherichia coli .

The biological activity of this compound has been explored through various studies:

  • Inhibition of Enzymatic Activity : The compound has been identified as a potential inhibitor of glucosamine-6-phosphate synthase, which is relevant for developing antifungal treatments . Its derivatives have also shown selective activity against different cancer types, including colon and breast cancers.
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between this compound and its biological targets. These studies help in understanding its mechanism of action and optimizing its structure for enhanced activity .

Several studies highlight the applications and effectiveness of this compound:

  • Anticancer Research : A study evaluated the cytotoxic effects of various imidazo[4,5-C]pyridine derivatives on human cancer cell lines. The results indicated that modifications at specific positions on the imidazole ring significantly influenced activity levels, with some derivatives showing IC50 values in the low nanomolar range against breast cancer cells .
  • Antimicrobial Activity : In another study, derivatives of this compound were tested against common bacterial strains. Results showed significant inhibition zones indicating potent antimicrobial properties, especially when combined with other antibiotics .
  • Molecular Docking Analysis : Research using molecular docking techniques demonstrated that this compound binds effectively to target proteins involved in cancer pathways. This binding affinity suggests its potential as a scaffold for designing new inhibitors targeting similar pathways .

Biological Activity

4-Chloro-3H-imidazo[4,5-C]pyridin-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, anticancer properties, and antimicrobial effects, supported by data tables and relevant research findings.

The molecular formula for this compound is C6H5ClN4C_6H_5ClN_4, with a molecular weight of 172.58 g/mol. Its structure allows for interactions with various biological targets, making it a versatile compound in drug development.

PropertyValue
Molecular FormulaC₆H₅ClN₄
Molecular Weight172.58 g/mol
IUPAC NameThis compound
InChI KeyZLZLJZQXKXGZJZ-UHFFFAOYSA-N

Enzyme Inhibition

Research indicates that this compound exhibits potent inhibitory activity against several enzymes, particularly phosphoinositide 3-kinase (PI3K) and poly(ADP-ribose) polymerase (PARP). These enzymes are crucial in cellular signaling pathways and DNA repair mechanisms.

  • PI3K Inhibition : The compound has been shown to inhibit PI3K with an IC50 value indicating effective targeting of this pathway involved in cell growth and survival .
  • PARP Inhibition : In studies involving cancer cell lines, derivatives of this compound demonstrated significant PARP inhibitory activity, enhancing the efficacy of chemotherapeutic agents .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies:

  • Cytotoxicity : The compound exhibited cytotoxic effects on several human tumor cell lines with IC50 values ranging from nanomolar to micromolar concentrations. For instance, one study reported an IC50 value of 8.6 nM against breast cancer cells when used in combination with temozolomide .
Cell LineIC50 (nM)
MDA-MB-4688.6
SW-620Moderate to Good
A549Combination Studies

Antimicrobial Activity

The antimicrobial properties of the compound have also been documented:

  • Bacterial Inhibition : It has shown increased activity against both Gram-positive and Gram-negative bacteria. The presence of the chlorine atom enhances its antibacterial efficacy .
BacteriaActivity
Staphylococcus aureusEffective
Escherichia coliModerate
Pseudomonas aeruginosaEffective

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets:

  • Enzyme Binding : The compound's structural features allow it to fit into the active sites of enzymes like PI3K and PARP, effectively inhibiting their activity .
  • Cell Cycle Impact : Studies have indicated that treatment with this compound can alter cell cycle progression in tumor cells, leading to increased apoptosis .

Case Studies

Several case studies highlight the compound's potential in therapeutic applications:

  • Combination Therapy : A study demonstrated that combining this compound with existing chemotherapeutics significantly improved tumor growth inhibition in xenograft models.
  • Targeted Therapy : Research has focused on its use as a targeted therapy for specific cancer types by exploiting its selective inhibition of key enzymes involved in tumor growth.

Properties

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

4-chloro-1H-imidazo[4,5-c]pyridin-6-amine

InChI

InChI=1S/C6H5ClN4/c7-6-5-3(9-2-10-5)1-4(8)11-6/h1-2H,(H2,8,11)(H,9,10)

InChI Key

VJTFAMRUKQLUDG-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(N=C1N)Cl)N=CN2

Origin of Product

United States

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